N2-Phenoxyacetyl Guanine

Description

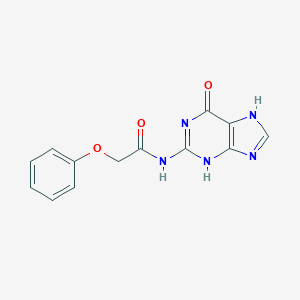

Structure

3D Structure

Properties

IUPAC Name |

N-(6-oxo-1,7-dihydropurin-2-yl)-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O3/c19-9(6-21-8-4-2-1-3-5-8)16-13-17-11-10(12(20)18-13)14-7-15-11/h1-5,7H,6H2,(H3,14,15,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZMETBWWUIXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449365 | |

| Record name | N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144782-23-0 | |

| Record name | N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N2-Phenoxyacetyl Guanine

This guide provides a comprehensive overview of the synthesis, purification, and characterization of N2-Phenoxyacetyl Guanine, a key intermediate in the production of antiviral therapeutics and a significant molecule in the study of DNA modification. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the causal relationships behind the synthetic strategy, ensuring a reproducible and high-purity outcome.

Introduction: The Significance of this compound

This compound is a modified nucleobase derivative of guanine, where a phenoxyacetyl group is attached to the exocyclic amine at the N2 position. This modification is of considerable interest in medicinal chemistry for several reasons. Primarily, it serves as a crucial lipophilic protecting group in the synthesis of antiviral prodrugs, most notably those related to Acyclovir.[1][2] The phenoxyacetyl moiety enhances the solubility of guanine derivatives in organic solvents, facilitating reactions that are otherwise challenging with the parent nucleobase.[3] Furthermore, understanding the synthesis and stability of such acylated guanines is vital in the context of DNA damage and repair, as acylation can be a form of DNA adduct formation.[4]

This guide will provide a detailed, step-by-step protocol for the synthesis of this compound, underpinned by a rationale for each procedural choice to ensure both clarity and successful replication.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound from guanine is a multi-step process that requires the strategic use of protecting groups to achieve selective acylation at the N2 position. The following protocol is adapted from established methods for the acylation of guanine and its nucleoside derivatives.

Overall Synthesis Workflow

The synthesis can be conceptually broken down into three key stages: protection of reactive sites, selective acylation, and deprotection/purification.

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

-

Guanine

-

Anhydrous Pyridine

-

Trimethylchlorosilane (TMSCl)

-

Phenoxyacetyl chloride

-

Methanol

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Melting point apparatus

-

NMR Spectrometer

-

Mass Spectrometer

Step-by-Step Procedure:

-

Drying the Starting Material: In a 250 mL round-bottom flask, add guanine (10 mmol). Dry the guanine by co-evaporation with anhydrous pyridine (2 x 20 mL) using a rotary evaporator to remove any residual water. This step is critical as water will react with the silylating and acylating agents.

-

Persilylation of Guanine: Suspend the dried guanine in anhydrous pyridine (100 mL). To this suspension, add trimethylchlorosilane (TMSCl) (50 mmol) dropwise at room temperature with vigorous stirring. The mixture is then heated to reflux for 2 hours under a nitrogen atmosphere. This step protects the reactive protons on the guanine ring, rendering the N2-amino group more nucleophilic and preventing side reactions.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add phenoxyacetyl chloride (15 mmol) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. The phenoxyacetyl chloride will selectively react with the more nucleophilic N2-amino group of the persilylated guanine.

-

Quenching and Workup: Cool the reaction mixture again to 0 °C and cautiously add methanol (20 mL) to quench the excess TMSCl and phenoxyacetyl chloride. Stir for 30 minutes, then remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts, followed by a wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness using a rotary evaporator to obtain the crude this compound.

Purification

The crude product is purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified this compound under vacuum.

Characterization and Data Presentation

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₁N₅O₃ |

| Molecular Weight | 285.26 g/mol [4] |

| Appearance | Pale beige to off-white solid |

| CAS Number | 144782-23-0[4] |

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, the expected NMR and mass spectrometry data can be predicted based on its structure and data from similar acylated guanine derivatives.

Expected ¹H NMR (in DMSO-d₆):

-

Aromatic Protons (Phenoxy group): Multiplets in the range of δ 7.0-7.5 ppm.

-

Methylene Protons (-O-CH₂-CO-): A singlet around δ 4.8-5.0 ppm.

-

Guanine Protons: Signals corresponding to the purine ring protons and the NH protons. The C8-H proton is expected to appear as a singlet around δ 8.0 ppm. The NH protons will likely appear as broad singlets at lower fields.

Expected ¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon (-C=O): A signal in the range of δ 165-170 ppm.

-

Aromatic Carbons (Phenoxy group): Signals between δ 115-160 ppm.

-

Methylene Carbon (-O-CH₂-CO-): A signal around δ 65-70 ppm.

-

Guanine Carbons: Signals corresponding to the carbon atoms of the purine ring.

Expected Mass Spectrometry (ESI-MS):

-

[M+H]⁺: m/z = 286.09 (calculated for C₁₃H₁₂N₅O₃⁺)

-

[M-H]⁻: m/z = 284.08 (calculated for C₁₃H₁₀N₅O₃⁻)

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the following principles:

-

Causality-Driven Steps: Each step in the protocol is accompanied by an explanation of its chemical purpose, from the necessity of anhydrous conditions to the role of protecting groups. This allows the researcher to understand the "why" behind the "how," enabling troubleshooting and adaptation.

-

In-Process Checks: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material and the formation of the product.

-

Final Product Validation: The comprehensive characterization of the final product by melting point determination, NMR, and mass spectrometry provides a robust validation of its identity and purity. A sharp melting point close to the literature value and spectroscopic data consistent with the expected structure confirm the success of the synthesis.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of antiviral drugs. The phenoxyacetyl group serves as a labile protecting group for the N2-amino function of guanine. This protection is crucial for subsequent reactions, such as the alkylation of the N9 position of the purine ring, which is a common step in the synthesis of nucleoside analogs like Acyclovir and its derivatives.[1][2] The phenoxyacetyl group can be readily removed under mild basic conditions to yield the final active pharmaceutical ingredient.

Caption: Role of this compound in prodrug synthesis.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the chemical principles behind each step, researchers can confidently reproduce this synthesis and obtain a high-purity product. The characterization data, while based on expected values, provides a benchmark for the validation of the final compound. The utility of this compound as a pivotal intermediate in drug development underscores the importance of a robust and well-understood synthetic route.

References

- Brigden, D., & Whiteman, P. (1985). The clinical pharmacology of acyclovir and its prodrugs. Scandinavian journal of infectious diseases. Supplementum, 47, 33–39.

-

Veeprho. This compound | CAS 144782-23-0. [Link]

- Laskin, O. L. (1985). Acyclovir. Pharmacology and clinical experience. Archives of internal medicine, 145(3), 493-496.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N2-Phenoxyacetyl Guanine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of N2-Phenoxyacetyl Guanine (Pac-G), a critical derivative used extensively in medicinal chemistry and oligonucleotide synthesis. As a modified form of the natural nucleobase guanine, its properties are fundamental to its function, stability, and application.[1] This document details its molecular structure, synthesis, and key physicochemical parameters including solubility, stability, and spectroscopic profile. We further present standardized experimental protocols for the characterization of Pac-G, offering researchers and drug development professionals a foundational resource for its effective utilization. The phenoxyacetyl (Pac) group serves as a labile protecting group for the exocyclic amine of guanine, influencing its lipophilicity and stability, which is of particular interest in the synthesis of sensitive or modified oligonucleotides.[2][3]

Introduction to this compound

This compound is a synthetic derivative of guanine, a purine nucleobase essential to the structure of DNA and RNA. In Pac-G, the exocyclic amino group at the N2 position of the guanine ring is acylated with a phenoxyacetyl group.[1] This modification is strategically employed in solid-phase oligonucleotide synthesis to prevent unwanted side reactions at the reactive N2-amino site during the assembly of DNA or RNA chains.[2][4]

The choice of the phenoxyacetyl group is deliberate; it offers a unique balance between stability under the various conditions of oligonucleotide synthesis and lability for its subsequent removal.[2] The Pac group is known for its sensitivity to basic nucleophiles, allowing for rapid and quantitative cleavage under mild conditions, which is crucial for preserving the integrity of the final oligonucleotide product, especially those containing sensitive modifications.[3] Beyond synthesis, the altered lipophilicity and electronic properties imparted by the phenoxyacetyl moiety make Pac-G and its nucleoside analogues subjects of interest in medicinal chemistry for the development of antiviral or anticancer therapies.[1]

Below is the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the acylation of guanine's exocyclic amino group. A common laboratory-scale method involves the reaction of guanosine with phenoxyacetic acid.[5] For applications in oligonucleotide synthesis, the corresponding nucleoside (2'-deoxyguanosine or guanosine) is used as the starting material. The synthesis generally follows a transient protection strategy, often involving silylation of the hydroxyl groups, followed by regioselective phenoxyacetylation of the N2-amino function.[3]

Illustrative Synthetic Workflow:

Caption: General workflow for synthesis and purification.

Purification is paramount to ensure the quality of the final product. The crude this compound is typically purified using column chromatography on silica gel, followed by crystallization from an appropriate solvent system to yield a pale beige or pale yellow solid.[6][7]

Core Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in both chemical reactions and biological systems. These parameters are essential for optimizing reaction conditions, formulation development, and predicting its pharmacokinetic profile.

| Property | Value / Description | Source |

| Molecular Formula | C₁₃H₁₁N₅O₃ | [1][5] |

| Molecular Weight | 285.26 g/mol | [5] |

| CAS Number | 144782-23-0 | [1][5] |

| Appearance | Pale Beige to Pale Yellow Solid | [6][7] |

| Melting Point | >300 °C (decomposes) (Guanine) | [8] |

| Storage Conditions | 2°C - 8°C, in a well-closed container | [5] |

Solubility Profile

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The phenoxyacetyl group, with its aromatic ring, significantly increases the lipophilicity of the guanine core. This property is critical as it can enhance the compound's ability to cross cellular membranes, a desirable trait in drug design.[1] While an experimentally determined LogP value is not published, computational estimates can be used for preliminary assessment.

Acid-Base Properties (pKa)

The pKa values of a molecule are crucial for understanding its ionization state at different pH levels. Guanine has two main pKa values, one for the N1-H proton (pKa ≈ 9.2) and another for the protonated N7 position (pKa ≈ 3.3). The N2-phenoxyacetyl modification is not expected to be ionizable under physiological conditions.[5] However, the electron-withdrawing nature of the acetyl group can subtly influence the pKa of the purine ring protons. The protonation state is critical for its role in forming hydrogen bonds within RNA motifs and its interaction with enzymes.[9][10]

Chemical Stability and Deprotection

The key feature of the N2-phenoxyacetyl group is its controlled lability. It is designed to be stable during the acidic conditions of detritylation and the neutral conditions of phosphoramidite coupling in oligonucleotide synthesis.[2] However, it is readily cleaved under mild basic conditions.

The deprotection is significantly faster than that of other common protecting groups like isobutyryl (iBu) or benzoyl (Bz).[11] This rapid cleavage is advantageous for the synthesis of sensitive oligonucleotides that might be degraded by prolonged exposure to harsh bases.[2]

Common Deprotection Conditions:

-

Concentrated aqueous ammonia at room temperature.[11]

-

Aqueous methylamine, which cleaves the group very rapidly.[12]

-

Anhydrous ammonia gas, allowing for very fast deprotection (e.g., 36 minutes).[13]

Spectroscopic and Structural Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of the compound. The spectra would show characteristic signals for the guanine core protons (e.g., H8), the methylene protons of the acetyl group, and the aromatic protons of the phenyl ring. The specific chemical shifts for the base guanosine can be found in public databases like PubChem.[14]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound (285.26 g/mol ).[5] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretches, the C=O stretch of the amide and the purine ring, and C-O stretches of the ether linkage. UV-Vis spectroscopy would show strong absorbance in the UV region, characteristic of the purine chromophore.

Experimental Protocols

The following section outlines standardized protocols for the characterization of key physicochemical properties.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a known volume of purified water (or buffer of a specific pH) in a sealed, screw-cap vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the excess solid.

-

Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Caption: Workflow for solubility determination via the shake-flask method.

Protocol: Spectrophotometric pKa Determination

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Buffer Preparation: Prepare a series of buffers with a range of pH values that bracket the expected pKa.

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with identical concentrations but different pH values.

-

UV-Vis Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 220-350 nm).

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance versus pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa value.

Applications and Implications

The physicochemical properties of this compound are directly linked to its primary application as a protecting group in oligonucleotide synthesis.

-

Enhanced Stability: Its stability to acidic conditions is crucial for preventing depurination during the repeated detritylation steps in solid-phase synthesis.[2]

-

Rapid Deprotection: The fast cleavage under mild basic conditions is highly beneficial for synthesizing RNA and other sensitive modified oligonucleotides that are prone to degradation.[3][11]

-

Improved Solubility: The increased lipophilicity can improve the solubility of the protected nucleoside phosphoramidite building blocks in the organic solvents used during synthesis.[1]

-

Medicinal Chemistry: In the context of drug development, the phenoxyacetyl moiety can be considered a pro-moiety. Its properties would influence the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. Its ability to bind to biological targets like riboswitches has also been explored.[15]

Conclusion

This compound is a cornerstone molecule for the chemical synthesis of nucleic acids. Its physicochemical properties have been carefully tuned to provide a balance of stability during synthesis and rapid, gentle removal during deprotection. This guide has synthesized the available technical data to provide a detailed overview of its molecular characteristics, synthesis, and core properties. The protocols and data presented herein serve as a valuable resource for researchers in chemical biology, drug development, and nucleic acid chemistry, enabling the robust and efficient application of this important guanine derivative.

References

-

ACS Publications. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. Retrieved from [Link]

-

Springer Nature Experiments. (1988). Protecting Groups in Oligonucleotide Synthesis. Retrieved from [Link]

-

Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12. Retrieved from [Link]

-

Oxford Academic. (n.d.). Synthesis and enzymatic processing of oligodeoxynucleotides containing tandem base damage. Nucleic Acids Research. Retrieved from [Link]

-

MDPI. (n.d.). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. Retrieved from [Link]

-

PubMed. (1996). Cleavage of oligodeoxyribonucleotides from controlled-pore glass supports and their rapid deprotection by gaseous amines. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound | CAS 144782-23-0. Retrieved from [Link]

-

Huaren Science. (n.d.). N2-PAC-rG CAS 119824-66-7, N2-Phenoxyacetyl-Guanosine. Retrieved from [Link]

-

PubMed. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Retrieved from [Link]

-

ChemRxiv. (2025). Synthesis of sensitive oligodeoxynucleotides containing acylated cytosine, adenine, and guanine nucleobases. Retrieved from [Link]

- Google Patents. (n.d.). US5583225A - Syntheses of acyclic guanine nucleosides.

-

ResearchGate. (2025). Observation and elimination of N-acetylation of oligonucleotides prepared using past-deprotecting phosphoramidites and ultra-mild deprotection. Retrieved from [Link]

-

RSC Publishing. (n.d.). Selective functionalization at N2-position of guanine in oligonucleotides via reductive amination. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 144782-23-0. Retrieved from [Link]

-

ResearchGate. (2025). Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine. Retrieved from [Link]

-

RSC Publishing. (n.d.). The role of N7 protonation of guanine in determining the structure, stability and function of RNA base pairs. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Role of N7 protonation of guanine in determining structure, stability and function of RNA base pairs. Retrieved from [Link]

-

PubChem. (n.d.). Guanosine. Retrieved from [Link]

Sources

- 1. CAS 144782-23-0: this compound | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound | 144782-23-0 | FP26887 [biosynth.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Guanine | 73-40-5 [chemicalbook.com]

- 9. The role of N7 protonation of guanine in determining the structure, stability and function of RNA base pairs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. glenresearch.com [glenresearch.com]

- 14. Guanosine | C10H13N5O5 | CID 135398635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Enduring Utility of N2-Phenoxyacetyl Guanine: A Technical Guide to its Discovery, Synthesis, and Application in Oligonucleotide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of N2-Phenoxyacetyl Guanine, a cornerstone modification in the chemical synthesis of oligonucleotides. We delve into the historical context of its discovery, detailing the pivotal shift it represented towards milder deprotection strategies. The guide offers detailed, field-proven protocols for the synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine and its subsequent conversion to the phosphoramidite building block essential for automated DNA/RNA synthesis. The underlying chemical principles of its application and selective removal are elucidated, supported by comparative data on its performance against other common guanine protecting groups. Furthermore, we explore the broader implications of N2-guanine modifications in medicinal chemistry, providing a forward-looking perspective on the potential of such derivatives in drug discovery. This guide is intended to be a valuable resource for researchers and professionals in the fields of nucleic acid chemistry, drug development, and molecular biology, offering both foundational knowledge and practical insights.

Introduction: The Genesis of a Labile Protecting Group

In the landscape of solid-phase oligonucleotide synthesis, the choice of protecting groups for the exocyclic amines of nucleobases is a critical determinant of the efficiency, purity, and ultimate success of synthesizing DNA and RNA fragments. Historically, the robust protecting groups used for guanine, such as the isobutyryl (iBu) or benzoyl (Bz) groups, necessitated harsh deprotection conditions, typically involving prolonged treatment with concentrated ammonia at elevated temperatures. This aggressive final step limited the incorporation of sensitive or modified bases into synthetic oligonucleotides, thereby constraining the scope of nucleic acid research and the development of novel oligonucleotide-based therapeutics.

The introduction of the N2-phenoxyacetyl (Pac) group for the protection of guanine marked a significant advancement in the field. Its defining characteristic is its lability under significantly milder basic conditions, allowing for rapid and efficient deprotection. This innovation not only streamlined the overall synthesis workflow but also opened the door to the routine synthesis of oligonucleotides containing delicate functional groups, expanding the repertoire of nucleic acid chemistry.

This guide will provide a detailed exploration of this compound, from its conceptual origins to its practical application in the modern laboratory.

Historical Context: A Paradigm Shift in Deprotection Strategy

The advent of the phenoxyacetyl protecting group for guanine can be traced back to the seminal work of Schulhof, Molko, and Teoule in 1987. Their research, published in Nucleic Acids Research and Tetrahedron Letters, introduced a set of labile base-protecting groups designed to render the final deprotection step in oligonucleotide synthesis a mild and rapid ammonia treatment at room temperature.[1][2] This was a direct response to the limitations imposed by the then-standard protecting groups, which required harsh conditions that were incompatible with many modified nucleosides.

The key innovation was the introduction of an electron-withdrawing phenoxy group, which increases the susceptibility of the adjacent carbonyl group to nucleophilic attack by ammonia. This clever chemical design allows for the selective and rapid cleavage of the N2-acyl bond, leaving the synthesized oligonucleotide intact. The work of Schulhof and his colleagues demonstrated that the phenoxyacetyl group, along with others like methoxyacetyl, could be completely removed in less than four hours with 29% ammonia at room temperature.[2] This was a dramatic improvement over the overnight heating typically required for the removal of isobutyryl or benzoyl groups.

This development was instrumental in advancing the synthesis of modified DNA and RNA, including those containing alkali-labile bases, and has since become a standard tool in the repertoire of nucleic acid chemists.

Chemical Synthesis of this compound Derivatives

The synthesis of the key building block for oligonucleotide synthesis, 5'-O-DMT-N2-phenoxyacetyl-2'-deoxyguanosine-3'-O-phosphoramidite, is a multi-step process that begins with the protection of the exocyclic amine of 2'-deoxyguanosine. The following protocols are based on established methodologies and provide a step-by-step guide for the laboratory synthesis of this crucial reagent.

Synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine

This protocol outlines the initial protection of the N2 amino group of 2'-deoxyguanosine.

Experimental Protocol:

-

Preparation of the Acylating Agent: In a flask, dissolve phenoxyacetic acid (1.2 equivalents) in a suitable solvent such as a mixture of pyridine and dichloromethane. Cool the solution in an ice bath. Add dicyclohexylcarbodiimide (DCC) or a similar activating agent (1.2 equivalents) to form the active acylating species.

-

Reaction with Deoxyguanosine: In a separate flask, suspend 2'-deoxyguanosine (1 equivalent) in anhydrous pyridine.

-

Acylation: Slowly add the prepared acylating agent to the deoxyguanosine suspension at 0°C with constant stirring. Allow the reaction to warm to room temperature and stir overnight.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane and methanol (e.g., 9:1 v/v).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield N2-phenoxyacetyl-2'-deoxyguanosine as a white solid.

Synthesis of 5'-O-DMT-N2-phenoxyacetyl-2'-deoxyguanosine

The next step involves the protection of the 5'-hydroxyl group with the acid-labile dimethoxytrityl (DMT) group.

Experimental Protocol:

-

Reaction Setup: Dissolve the N2-phenoxyacetyl-2'-deoxyguanosine (1 equivalent) in anhydrous pyridine.

-

DMT Protection: Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 equivalents) portion-wise to the solution at room temperature with stirring.

-

Monitoring the Reaction: Monitor the reaction progress by TLC (dichloromethane/methanol, 95:5 v/v with a small amount of triethylamine).

-

Work-up and Purification: Once the reaction is complete, quench with methanol. The mixture is then concentrated, and the residue is dissolved in dichloromethane. The organic solution is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography using a gradient of methanol in dichloromethane containing 0.5% triethylamine to afford 5'-O-DMT-N2-phenoxyacetyl-2'-deoxyguanosine.

Synthesis of 5'-O-DMT-N2-phenoxyacetyl-2'-deoxyguanosine-3'-O-phosphoramidite

The final step is the phosphitylation of the 3'-hydroxyl group to generate the reactive phosphoramidite monomer for automated oligonucleotide synthesis.

Experimental Protocol:

-

Reaction Setup: Dissolve the 5'-O-DMT-N2-phenoxyacetyl-2'-deoxyguanosine (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Phosphitylation: Add N,N-diisopropylethylamine (DIPEA, 3 equivalents) to the solution. Then, add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (2 equivalents) dropwise at room temperature.

-

Monitoring the Reaction: The reaction is typically rapid and can be monitored by TLC or ³¹P NMR spectroscopy.

-

Work-up and Purification: After completion, the reaction mixture is diluted with dichloromethane and washed with a cold, saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude phosphoramidite is purified by precipitation from a cold non-polar solvent like hexane or by rapid silica gel chromatography. The final product is a white foam that should be stored under an inert atmosphere at low temperature (-20°C).

Caption: Synthetic workflow for the preparation of the N2-Phenoxyacetyl-dG phosphoramidite.

Application in Oligonucleotide Synthesis and Deprotection

The N2-phenoxyacetyl-dG phosphoramidite is seamlessly integrated into standard automated solid-phase oligonucleotide synthesis protocols. Its coupling efficiency is comparable to that of other commonly used guanosine phosphoramidites. The true advantage of the phenoxyacetyl group, however, is realized during the final deprotection step.

Deprotection Mechanism

The cleavage of the phenoxyacetyl group proceeds via a base-catalyzed hydrolysis of the amide bond. In the presence of aqueous ammonia, the hydroxide ion or ammonia molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenoxyacetyl group. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the more stable phenoxyacetate anion as the leaving group, regenerating the free amino group of guanine. The electron-withdrawing nature of the phenoxy group makes the carbonyl carbon more electrophilic and stabilizes the leaving group, thus accelerating the rate of hydrolysis compared to alkyl-based acyl groups like isobutyryl.

Caption: Base-catalyzed hydrolysis of the N2-phenoxyacetyl group from guanine. Note: A real image of the chemical structures would be used here.

Comparative Performance

The lability of the phenoxyacetyl group allows for significantly reduced deprotection times and milder conditions compared to traditional protecting groups. This is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications that would be degraded by harsh, prolonged basic treatment.

| Protecting Group | Deprotection Conditions | Deprotection Time | Key Advantages | Key Disadvantages |

| Phenoxyacetyl (Pac) | Conc. NH₃, Room Temp. | < 4 hours | Rapid and mild deprotection. | May be too labile for certain synthetic strategies. |

| Isobutyryl (iBu) | Conc. NH₃, 55°C | 8-16 hours | High stability during synthesis. | Slow deprotection, harsh conditions. |

| Benzoyl (Bz) | Conc. NH₃, 55°C | 12-24 hours | Very stable. | Very slow deprotection, harsh conditions. |

| N-acetyl (Ac) | Aqueous Methylamine, Room Temp. | Fast | Rapid deprotection. | Can be more labile than iBu. |

Data compiled from publicly available research.[2]

Broader Applications in Medicinal Chemistry

Beyond its role as a protecting group, the modification of the N2 position of guanine is a strategy of growing interest in medicinal chemistry. The introduction of various substituents at this position can profoundly influence the biological activity of the resulting nucleoside analogues, leading to the development of potential therapeutic agents.

While this compound itself is primarily a synthetic intermediate, the broader class of N2-substituted guanine derivatives has shown promise as both antiviral and anticancer agents.[3][4] For instance, N2-arylaminopurines have been shown to selectively inhibit DNA polymerases, highlighting the potential for developing targeted cancer chemotherapeutics.[3] In the antiviral realm, acylguanidines have emerged as a class of compounds with a remarkable range of inhibitory targets.

The phenoxyacetyl moiety, with its specific steric and electronic properties, can serve as a scaffold for the design of novel guanine-based drugs. The phenoxy ring can be further functionalized to enhance binding to target enzymes or receptors, and the lability of the acetyl linkage could potentially be exploited for prodrug strategies. Further research into the structure-activity relationships of this compound derivatives and related compounds may unveil new therapeutic opportunities.

Conclusion

This compound stands as a testament to the power of rational chemical design in advancing the field of nucleic acid chemistry. Its introduction over three decades ago addressed a critical bottleneck in oligonucleotide synthesis, enabling the routine and efficient production of a vast array of modified DNA and RNA molecules. This technical guide has provided a comprehensive journey through its discovery, synthesis, and application, underscoring its continued relevance in both academic research and the development of oligonucleotide-based therapeutics. As the demand for complex and highly modified nucleic acids continues to grow, the principles of mild and selective protection embodied by the phenoxyacetyl group will undoubtedly remain a cornerstone of this dynamic field.

References

- Schulhof, J. C., Molko, D., & Teoule, R. (1987). Facile removal of new base protecting groups useful in oligonucleotide synthesis. Tetrahedron Letters, 28(1), 51-54.

-

Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397–416. [Link]

-

The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. PubMed. [Link]

-

Wright, G. E., & Brown, N. C. (1982). Design and characterization of N2-arylaminopurines which selectively inhibit replicative DNA synthesis and replication-specific DNA polymerases: guanine derivatives active on mammalian DNA polymerase alpha and bacterial DNA polymerase III. Nucleic Acids Research, 10(14), 4431–4440. [Link]

- De Clercq, E. (2009). Acylguanidines as a new class of antiviral agents. Antiviral Chemistry & Chemotherapy, 19(4), 135-143.

-

Pharmaffiliates. This compound. [Link]

-

Veeprho. This compound. [Link]

-

Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link]

-

Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

-

Chemistry LibreTexts. Chemistry of Amides. [Link]

-

Ghodke, P. P., & Pradeepkumar, P. I. (2019). Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides. Current protocols in nucleic acid chemistry, 78(1), e93. [Link]

-

MDPI. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. [Link]

-

MDPI. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. [Link]

Sources

- 1. Viral targets of acylguanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N2 -Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and characterization of N2-arylaminopurines which selectively inhibit replicative DNA synthesis and replication-specific DNA polymerases: guanine derivatives active on mammalian DNA polymerase alpha and bacterial DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and characterization of N2-arylaminopurines which selectively inhibit replicative DNA synthesis and replication-specific DNA polymerases: guanine derivatives active on mammalian DNA polymerase alpha and bacterial DNA polymerase III - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of N2-Phenoxyacetyl Guanine

Abstract

N2-Phenoxyacetyl guanine is a modified nucleobase derivative of significant interest in medicinal chemistry and drug development.[1] Its unique physicochemical properties, imparted by the phenoxyacetyl group at the N2 position, influence its biological activity, solubility, and potential as an antiviral or anticancer agent.[1] The phenoxyacetyl group also serves as a crucial protecting group in the chemical synthesis of oligonucleotides, enabling advancements in molecular biology and therapeutic development.[2][3] This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the principles and experimental workflows of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, explaining the causality behind experimental choices and presenting a self-validating system of protocols.

Introduction: The Significance of this compound

Guanine, a fundamental component of nucleic acids, is a primary target for modification in the development of novel therapeutics.[4] The attachment of a phenoxyacetyl group to the exocyclic amino group at the N2 position of guanine yields this compound (C₁₃H₁₁N₅O₃, Molar Mass: 285.26 g/mol ).[5] This modification serves two primary purposes in the scientific field:

-

Protecting Group in Oligonucleotide Synthesis: The phenoxyacetyl group is a base-labile protecting group used to mask the reactive N2 amino function of guanine during the automated chemical synthesis of DNA and RNA sequences.[2][3][6][7] Its controlled removal under specific basic conditions is essential for synthesizing pure, complex oligonucleotides with high fidelity.[2][3]

-

Modulation of Biological Activity: As a modified nucleobase, this compound is explored for its potential to interact with biological targets like enzymes and riboswitches.[1][8] Modifications at the N2 position can alter binding affinities and disrupt biological pathways, opening avenues for antimicrobial and anticancer drug discovery.[1][8]

A thorough spectroscopic analysis is paramount to confirm the identity, purity, and structural integrity of this compound for any of its intended applications. This guide will provide the necessary framework for such an analysis.

Molecular Structure and Elucidation Workflow

The structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated characterization.

Figure 1: A typical experimental workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution.[9][10] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[9][10]

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. For this compound, we expect distinct signals for the purine ring, the phenoxy group, and the acetyl linker.

Expected Chemical Shifts (δ) in DMSO-d₆:

-

Purine Protons: The C8-H proton of the guanine ring is expected to appear as a singlet in the downfield region, typically around 8.0 ppm.[11] The N-H protons of the purine ring will appear as broad singlets at even further downfield shifts (e.g., ~11-13 ppm), and their positions can be sensitive to concentration and temperature.[11]

-

Phenoxy Protons: The aromatic protons of the phenoxy group will resonate in the range of 6.9-7.4 ppm, showing characteristic splitting patterns (doublets and triplets) depending on their position on the ring.

-

Methylene Protons: The two protons of the -O-CH₂- group, being adjacent to an oxygen atom, are expected to appear as a singlet around 4.8-5.0 ppm.

-

Amide Proton: The N2-H proton will appear as a singlet, often broad, in the region of 9.0-11.5 ppm.[11]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Although less sensitive than ¹H NMR, it is crucial for confirming the carbon framework.[10]

Expected Chemical Shifts (δ) in DMSO-d₆:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the C6-oxo group of the guanine ring (~155-160 ppm) and one for the amide carbonyl of the phenoxyacetyl group (~165-170 ppm).

-

Purine Carbons: The carbon atoms of the purine ring will have characteristic shifts, for example, C8 is expected around 137-142 ppm.[11]

-

Aromatic Carbons: The carbons of the phenoxy group will resonate in the typical aromatic region of ~115-160 ppm.

-

Methylene Carbon: The -O-CH₂- carbon is expected to appear around 65-70 ppm.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Guanine N-H | ~11.0 - 13.5 (broad s) | N/A |

| Amide N-H | ~9.0 - 11.5 (s) | N/A |

| Guanine C8-H | ~8.0 (s) | ~137 - 142 |

| Phenoxy Ar-H | ~6.9 - 7.4 (m) | ~115 - 160 |

| Methylene -OCH₂- | ~4.8 - 5.0 (s) | ~65 - 70 |

| Amide C=O | N/A | ~165 - 170 |

| Guanine C6=O | N/A | ~155 - 160 |

| Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of compounds and for keeping exchangeable N-H protons visible in the spectrum.[12]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[11]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.[10][12] For ¹³C NMR, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.[12]

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Characteristic Vibrational Frequencies (cm⁻¹):

-

N-H Stretching: The N-H bonds of the purine ring and the amide will exhibit broad absorption bands in the range of 3100-3400 cm⁻¹.

-

C=O Stretching: Two strong, distinct absorption bands are expected for the carbonyl groups. The C6-oxo group of guanine typically appears around 1680-1700 cm⁻¹, while the amide carbonyl (Amide I band) will be in a similar region, often around 1670-1690 cm⁻¹.[13][14]

-

C=N and C=C Stretching: The stretching vibrations of the purine and benzene rings will produce a series of sharp to medium bands in the 1450-1650 cm⁻¹ region.[14]

-

C-O Stretching: The ether C-O-C linkage of the phenoxy group will show a strong, characteristic absorption band around 1240-1260 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 (Broad) |

| C=O (Amide I) | Stretching | ~1670 - 1690 (Strong) |

| C=O (Guanine C6) | Stretching | ~1680 - 1700 (Strong) |

| C=N / C=C | Ring Stretching | 1450 - 1650 |

| C-O (Ether) | Stretching | ~1240 - 1260 (Strong) |

| Table 2: Key IR Absorption Frequencies for this compound. |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: For solid-state analysis, prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.[12]

-

Background Collection: Place the pure KBr pellet (or an empty sample compartment) in the spectrometer and record a background spectrum.

-

Sample Analysis: Replace the background pellet with the sample pellet and acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.[12] Co-add multiple scans to improve the signal quality.[12]

-

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.[12]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15] It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometric Data:

-

Molecular Ion Peak [M+H]⁺: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed in the positive ion mode will be the protonated molecule [M+H]⁺ at an m/z of 286.09.

-

Key Fragmentation: High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns. Expect to see cleavage of the amide bond, leading to fragments corresponding to the guanine core and the phenoxyacetyl moiety.

Figure 2: A generalized workflow for Mass Spectrometry analysis.

Experimental Protocol for LC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column, to ensure sample purity before it enters the mass spectrometer.[16]

-

Ionization: The eluent from the LC is directed into an ESI source. A high voltage is applied to generate a fine spray of charged droplets.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.[12]

-

Data Acquisition: The detector records the abundance of ions at each m/z value to produce the mass spectrum. For HRMS, this will provide a highly accurate mass measurement, confirming the elemental composition.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For compounds with chromophores, such as the purine and benzene rings in this compound, this technique provides information about the electronic transitions within the molecule.

Expected UV-Vis Absorption:

-

Guanine and its derivatives typically exhibit strong absorption maxima in the UV region.[17][18][19][20] For this compound dissolved in a neutral aqueous or alcoholic solvent, one would expect to see a primary absorption peak (λ_max) around 250-260 nm and a prominent shoulder or a second peak around 275-285 nm, characteristic of the substituted purine system.[13] The exact position and intensity of these peaks can be sensitive to the solvent and pH.[17][20]

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that leverages the strengths of NMR, IR, MS, and UV-Vis techniques. A logical and systematic application of these methods, as outlined in this guide, provides a robust and self-validating framework for confirming the molecule's structure and purity. This foundational analysis is a critical prerequisite for its application in advanced research, whether as a building block in oligonucleotide synthesis or as a lead compound in drug discovery. The causality-driven approach to protocol selection and data interpretation ensures the highest degree of scientific integrity, providing researchers with the confidence needed to advance their work.

References

-

Burrows, C. J., et al. (2005). The UV-visible absorption spectra of one-electron oxidized guanine in oligos and model compounds. ResearchGate. Available at: [Link]

-

Chen, Y., et al. (2019). UV-Vis Action Spectroscopy of Guanine, 9-Methylguanine, and Guanosine Cation Radicals in the Gas Phase. PubMed. Available at: [Link]

-

Gasper, S. M., & Schuster, G. B. (1995). Guanine-derived radicals: dielectric constant-dependent stability and UV/Vis spectral properties: a DFT study. PubMed. Available at: [Link]

-

Duarte, V., et al. (2003). Synthesis and enzymatic processing of oligodeoxynucleotides containing tandem base damage. Nucleic Acids Research, Oxford Academic. Available at: [Link]

-

Ogilvie, K. K., et al. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ACS Publications. Available at: [Link]

-

Figshare. (2019). UV–Vis Action Spectroscopy of Guanine, 9‑Methylguanine, and Guanosine Cation Radicals in the Gas Phase. The Journal of Physical Chemistry A. Available at: [Link]

-

Matyjasik, M. M., et al. (2020). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. MDPI. Available at: [Link]

-

Mishra, P. C., & Kumar, A. (1993). Electronic spectra of adenine and guanine: Assignments and effects of solution environment. Indian Academy of Sciences. Available at: [Link]

-

Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12. Available at: [Link]

-

ScienceOpen. (n.d.). Supporting Information. ScienceOpen. Available at: [Link]

-

Wang, Z., et al. (1993). [FTIR, UV spectrum characteristics of guanine-halohydrocarbon adducts]. PubMed. Available at: [Link]

-

Metwally, M. A. A., et al. (2015). Basic 1H- and 13C-NMR Spectroscopy. Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

Špačková, N., et al. (2005). Comparison of IR absorption spectra of guanine (G) and its cis -Pt complex (G - Pt), GC base pair and its cis -Pt complex ((GC) - Pt), and GC base pair with the Pt 2 + and Cl - ions replaced by corresponding charges. ResearchGate. Available at: [Link]

-

Sim, L. S., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Available at: [Link]

-

Singh, R., et al. (2022). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. NIH. Available at: [Link]

-

Indiana State University. (1997). Purine and Pyrimidine Metabolism. Indiana State University. Available at: [Link]

-

Jenkins, G. J. S., et al. (2022). Determination of N7-glycidamide guanine adducts in human blood DNA following exposure to dietary acrylamide using liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]

Sources

- 1. CAS 144782-23-0: this compound | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 5. This compound | 144782-23-0 | FP26887 [biosynth.com]

- 6. academic.oup.com [academic.oup.com]

- 7. glenresearch.com [glenresearch.com]

- 8. mdpi.com [mdpi.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. scispace.com [scispace.com]

- 11. scienceopen.com [scienceopen.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. [Chemical assessment of mutagenicity of halohydrocarbons: FTIR, UV spectrum characteristics of guanine-halohydrocarbon adducts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of N7-glycidamide guanine adducts in human blood DNA following exposure to dietary acrylamide using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Guanine-derived radicals: dielectric constant-dependent stability and UV/Vis spectral properties: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. UV-Vis Action Spectroscopy of Guanine, 9-Methylguanine, and Guanosine Cation Radicals in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Collection - UVâVis Action Spectroscopy of Guanine, 9âMethylguanine, and Guanosine Cation Radicals in the Gas Phase - The Journal of Physical Chemistry A - Figshare [figshare.com]

- 20. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Chemical Stability and Degradation of N2-Phenoxyacetyl Guanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Phenoxyacetyl guanine is a modified nucleobase, a derivative of the natural purine guanine.[1] In this molecule, a phenoxyacetyl group is attached to the exocyclic amino group at the N2 position of the guanine core. This modification is of significant interest in medicinal chemistry and drug development as it can alter the molecule's physicochemical properties, such as lipophilicity and stability, potentially enhancing its interaction with biological targets.[1] this compound and its corresponding nucleoside derivatives are utilized in various research applications, including studies on oxidative DNA damage.[2] Understanding the chemical stability and degradation pathways of this molecule is paramount for its effective use in research and is a critical consideration for the development of any potential therapeutic agent based on this scaffold.

This guide provides a comprehensive overview of the anticipated chemical stability and degradation of this compound. Drawing upon established principles of nucleoside and acyl derivative chemistry, we will explore its likely degradation pathways under various stress conditions, outline methodologies for stability assessment, and provide insights into the analytical techniques required for the characterization of its degradation products.

Core Principles of this compound Stability

The chemical stability of this compound is primarily dictated by the lability of the amide bond connecting the phenoxyacetyl group to the guanine moiety and the integrity of the purine ring system itself. The phenoxyacetyl group, while influencing properties like solubility, also introduces a potential site for hydrolysis.

Predicted Degradation Pathways

The degradation of this compound is anticipated to proceed through several key pathways, largely influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.

A. Hydrolytic Degradation

Hydrolysis is expected to be a primary degradation pathway for this compound. This can occur at two main sites: the amide linkage and the glycosidic bond if it is part of a nucleoside structure.

-

Amide Bond Hydrolysis: The amide bond at the N2 position is susceptible to both acid- and base-catalyzed hydrolysis.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the amide will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This will lead to the cleavage of the amide bond, yielding guanine and phenoxyacetic acid.

-

Base-Catalyzed Hydrolysis: In alkaline conditions, hydroxide ions will directly attack the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate which then collapses to yield guanine and the phenoxyacetate anion.

-

-

Glycosidic Bond Hydrolysis (for the corresponding nucleoside): If this compound is incorporated into a nucleoside (e.g., N2-Phenoxyacetyl-2'-deoxyguanosine), the N-glycosidic bond linking the guanine base to the sugar moiety can also be a site of hydrolytic cleavage, particularly under acidic conditions. This would result in the formation of this compound and the corresponding sugar.

B. Oxidative Degradation

The guanine moiety is the most easily oxidized of the DNA bases. The presence of the N2-phenoxyacetyl group may modulate this reactivity, but oxidative degradation remains a significant consideration. Reactive oxygen species (ROS) can lead to a variety of degradation products.

C. Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions. The phenoxyacetyl group contains an aromatic ring which can absorb UV light, potentially leading to the formation of reactive species that can initiate degradation of the molecule.

Factors Influencing Stability

The rate and extent of this compound degradation are critically dependent on several environmental factors.

| Factor | Effect on Stability |

| pH | Stability is expected to be lowest at acidic and alkaline pH values due to catalysis of amide hydrolysis. Maximum stability is anticipated in the neutral pH range. |

| Temperature | Increased temperature will accelerate the rate of all degradation reactions, particularly hydrolysis, following the principles of chemical kinetics. |

| Light | Exposure to UV light is likely to induce photodegradation. The extent of degradation will depend on the intensity and wavelength of the light source. |

| Oxidizing Agents | The presence of oxidizing agents will promote the degradation of the guanine ring. |

| Enzymatic Degradation | In biological systems, this compound may be susceptible to enzymatic degradation by deaminases or other nucleoside-metabolizing enzymes.[2] |

Experimental Assessment of Stability: A Forced Degradation Study Protocol

To systematically investigate the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate potential degradation products and identify the degradation pathways.

Experimental Workflow for Forced Degradation Studies

Sources

A Technical Guide to the Role of N2-Phenoxyacetyl Guanine in the Study of Oxidative DNA Damage

Abstract: The study of oxidative DNA damage is fundamental to understanding mutagenesis, carcinogenesis, and aging. Among the myriad of lesions, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) stands out as a critical and abundant biomarker of oxidative stress.[1][2] Investigating the formation, repair, and biological consequences of this specific lesion requires exquisitely controlled experimental systems. This is often achieved using synthetic oligonucleotides with defined sequences, which serve as pristine substrates for in vitro damage and repair studies. This guide provides an in-depth examination of the pivotal role of N2-Phenoxyacetyl Guanine, a chemically protected nucleoside derivative, in this field. We will elucidate how its unique properties as a protecting group in solid-phase oligonucleotide synthesis are indispensable for creating the high-fidelity DNA substrates required for accurate and reproducible research into oxidative DNA damage.

Part 1: The Landscape of Oxidative DNA Damage

The Chemical Basis of Oxidative Stress and DNA Damage

Cellular DNA is under constant assault from both endogenous and exogenous sources of reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and singlet oxygen (¹O₂).[3] These highly reactive molecules are byproducts of normal metabolic processes like cellular respiration or are generated by external factors such as ionizing radiation and environmental toxins.[3][4] ROS can indiscriminately attack all components of DNA, but the guanine base is particularly vulnerable due to its low redox potential, making it the most easily oxidized of the four DNA bases.[1][5] This susceptibility leads to the formation of various lesions, profoundly impacting genomic integrity.

8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG): A Critical Biomarker

One of the most stable and abundant products of guanine oxidation is 8-oxo-dG.[4][6] Its presence in cellular DNA is a widely accepted hallmark of oxidative stress. The biological significance of 8-oxo-dG lies in its potent mutagenicity. During DNA replication, its altered chemical structure allows it to mispair with adenine (A) instead of cytosine (C).[2][6] If this A:8-oxo-G mispair is not corrected by cellular repair machinery, it leads to a G:C to T:A transversion mutation in subsequent rounds of replication, a common somatic mutation found in human cancers.[1][7]

The Challenge: Studying Site-Specific DNA Damage

To unravel the precise mechanisms of 8-oxo-dG formation, its recognition and repair by enzymes, and its effect on DNA structure and replication, researchers need to move beyond measuring bulk levels of damage in genomic DNA. The critical need is for experimental systems where a single, potential damage site can be studied within a specific, defined sequence context. This requires the chemical synthesis of high-purity oligonucleotides, a process where every component must be temporarily protected to ensure the correct sequence is assembled. It is in this synthetic context that this compound plays its vital, enabling role.

Part 2: this compound: An Essential Tool for Oligonucleotide Synthesis

Principles of Solid-Phase Phosphoramidite Synthesis

The automated synthesis of custom DNA oligonucleotides is predominantly achieved via the phosphoramidite method on a solid support.[8] The process involves the sequential coupling of nucleoside phosphoramidite building blocks to a growing DNA chain in a 3'-to-5' direction. Each cycle of addition involves four key steps: detritylation (removal of the 5'-hydroxyl protecting group), coupling (addition of the next base), capping (blocking unreacted chains), and oxidation (stabilizing the newly formed phosphite triester linkage).[9] To prevent unwanted side reactions, the exocyclic amino groups on adenine, guanine, and cytosine must be protected throughout this process.[8]

The Critical Role of Protecting Groups: Why N2-Phenoxyacetyl?

The choice of protecting group is a master variable that dictates the efficiency of synthesis and the integrity of the final product. For guanine, the N2 exocyclic amine is typically protected. While standard protecting groups like isobutyryl (iBu) are effective, their removal requires harsh conditions (e.g., prolonged heating in concentrated ammonia). These conditions can damage the oligonucleotide itself, especially if it contains other sensitive or modified bases.

N2-Phenoxyacetyl (Pac) guanine emerged as a superior alternative for "mild deprotection" strategies.[9][10] The phenoxyacetyl group is significantly more labile than traditional groups and can be cleaved under much gentler conditions, such as with ammonium hydroxide at room temperature or with AMA (a mixture of aqueous Ammonia and aqueous MethylAmine) for very short periods.[11] This property is indispensable for:

-

Synthesizing complex oligonucleotides: Preserving the integrity of other modified bases, fluorophores, or quenchers within the sequence.

-

RNA synthesis: Protecting the 2'-hydroxyl group, which is sensitive to harsh basic conditions.

-

Preventing base modification: Minimizing the risk of side reactions, such as the formation of 2,6-diaminopurine from guanine, which can occur under aggressive deprotection protocols.[12]

Chemical Structure and Properties

This compound is a derivative of guanine where a phenoxyacetyl group is attached to the nitrogen atom at the N2 position.[13][14] This modification renders the exocyclic amine unreactive during the phosphoramidite coupling steps of DNA synthesis.

-

Chemical Name: N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)-2-phenoxy-acetamide[15]

-

CAS Number: 144782-23-0[13]

-

Molecular Formula: C₁₃H₁₁N₅O₃[15]

-

Key Feature: The phenoxyacetyl group provides robust protection during synthesis while being readily removable under mild basic conditions, ensuring the final oligonucleotide is chemically pristine.

Part 3: Experimental Workflow: From Synthesis to Damage Analysis

Workflow Overview

The use of this compound is an upstream, enabling step for the downstream study of oxidative damage. The overall workflow involves synthesizing a clean, defined DNA substrate, subjecting it to a controlled oxidative challenge, and then analyzing the specific formation of 8-oxo-dG.

Caption: Experimental workflow for studying site-specific oxidative DNA damage.

Step-by-Step Protocol: Synthesis of a Custom Oligonucleotide using dG(Pac) Phosphoramidite

This protocol outlines the key steps performed on an automated DNA synthesizer.

-

Support Selection: Begin with a solid support (e.g., Controlled Pore Glass) pre-functionalized with the first nucleoside of the target 3'-end.

-

Reagent Preparation: Dissolve the four phosphoramidite monomers (dA(Bz), dC(Ac), dT, and dG(Pac) ) in anhydrous acetonitrile. Use phenoxyacetic anhydride as the capping reagent to prevent potential protecting group exchange on the dG(Pac) monomer.[10]

-

Automated Synthesis Cycle:

-

Detritylation: Remove the 5'-DMT group from the support-bound nucleoside using an acid (e.g., trichloroacetic acid).

-

Coupling: Deliver the next activated phosphoramidite (e.g., dG(Pac)) and an activator (e.g., tetrazole) to the column to react with the free 5'-hydroxyl group.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping reagent to prevent the formation of deletion mutants.

-

Oxidation: Convert the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.

-

-

Repeat: The cycle is repeated until the full-length oligonucleotide is assembled.

-

Cleavage and Deprotection: Expose the solid support to a mild basic solution (e.g., AMA for 10 minutes at 65°C).[11] This single step cleaves the oligonucleotide from the support and removes all protecting groups (DMT, cyanoethyl, and the crucial N2-phenoxyacetyl from guanine).

-

Purification: Purify the full-length oligonucleotide from shorter, failed sequences using High-Performance Liquid Chromatography (HPLC).

The Biological Context: The Base Excision Repair (BER) Pathway for 8-oxo-dG

In a biological system, the synthetic oligonucleotide containing an 8-oxo-dG lesion would be a substrate for the Base Excision Repair (BER) pathway. This is the primary cellular defense against such damage. Understanding this pathway is often the goal of studies using these synthetic substrates.

Caption: The Base Excision Repair (BER) pathway for an 8-oxo-G lesion.

Part 4: State-of-the-Art Analytical Methodologies for 8-oxo-dG Quantification

Once a pristine oligonucleotide has been synthesized (enabled by dG(Pac)), exposed to oxidative stress, and enzymatically digested into individual nucleosides, the final step is to accurately quantify the amount of 8-oxo-dG formed.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the most accurate and sensitive method for detecting DNA adducts.[16] It offers high specificity through the separation of nucleosides by HPLC, followed by detection based on the unique mass-to-charge ratio of 8-oxo-dG and its fragmentation products. This method can achieve limits of quantification in the low femtomole range.[16]

High-Sensitivity Alternative: HPLC with Electrochemical Detection (HPLC-ECD)

This technique leverages the fact that 8-oxo-dG is more easily oxidized than normal deoxyguanosine.[17] After HPLC separation, the eluent passes through an electrochemical cell where a potential is applied. The current generated by the oxidation of 8-oxo-dG is measured, providing a highly sensitive signal. HPLC-ECD is prized for its selectivity and can reach femtomolar sensitivity levels.[18]

Comparative Analysis of Methods

| Feature | LC-MS/MS | HPLC-ECD |

| Principle | Mass-to-charge ratio | Electrochemical oxidation |

| Specificity | Very High (based on mass) | High (based on redox potential) |

| Sensitivity | 0.04 - 0.1 fmol (on-column)[16] | Down to femtomolar range[18] |

| Key Advantage | Structural confirmation | High sensitivity, less complex |

| Key Challenge | Potential for ion suppression[16] | Interference from co-eluting species |

Protocol Insight: Preventing Artifactual Oxidation During Sample Preparation

A major pitfall in measuring 8-oxo-dG is the artificial oxidation of normal guanine during sample handling and DNA hydrolysis, which can lead to a gross overestimation of the true damage levels.[17] A trustworthy protocol must incorporate self-validating steps to mitigate this.

-

Use of Antioxidants: The addition of antioxidants like 8-hydroxyquinoline during DNA isolation and handling procedures provides robust protection against spurious oxidation.[16]

-

Chaotropic Agents: DNA isolation methods using chaotropic agents like sodium iodide (NaI) have been shown to produce lower and more consistent baseline levels of 8-oxo-dG compared to traditional phenol-based methods.[17]

-

Isotopic Internal Standards: The most rigorous approach is to spike the sample with an isotopically labeled standard, such as [¹⁵N₅]dG, at the very beginning of the sample preparation.[16] During the final LC-MS/MS analysis, the absence of a signal for [¹⁵N₅]8-oxo-dG confirms that no artificial oxidation occurred during the procedure.[16]

Part 5: Conclusion and Future Perspectives

The accurate study of oxidative DNA damage is not merely an analytical challenge; it is fundamentally a synthetic one. Reproducible and credible results depend entirely on the quality of the experimental substrates. This compound, through its role as a labile protecting group, is a cornerstone of this field. It empowers researchers by enabling the synthesis of high-purity, custom-designed oligonucleotides that can be used as clean slates to investigate the nuanced impacts of sequence context on the formation and repair of the critical 8-oxo-dG lesion. As research delves deeper into complex DNA structures and epigenetic modifications, the demand for even more sophisticated and orthogonal protecting group strategies will continue to grow, building on the foundational principles established by reagents like this compound.

References

-

Ma, Y., et al. (2014). Analytical scheme for the determination of 8-oxo-dG and... ResearchGate. Available at: [Link]

-

Pisoschi, A. M., et al. (2022). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. MDPI. Available at: [Link]

-

St Croix, C. M., et al. (2010). Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry. NIH. Available at: [Link]

-

Helbock, H. J., et al. (1998). DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine. PNAS. Available at: [Link]

-

Xue, L., & Greenberg, M. M. (2014). Quantitative Detection of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Using Chemical Tagging and qPCR. PMC. Available at: [Link]

-

Zhou, C., et al. (2012). Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2'-Deoxyguanosine. PMC - NIH. Available at: [Link]

-

ResearchGate. (PDF) Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

-

Biotage. Solid Phase Oligonucleotide Synthesis. Available at: [Link]

-

Fleming, A. M., et al. (2012). Chemical and Biological Consequences of Oxidatively Damaged Guanine in DNA. NIH. Available at: [Link]

-

ResearchGate. Observation and elimination of N-acetylation of oligonucleotides prepared using past-deprotecting phosphoramidites and ultra-mild deprotection | Request PDF. Available at: [Link]

-

Wikipedia. Oligonucleotide synthesis. Available at: [Link]

-

Pon, R. T., et al. (1986). Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine. ResearchGate. Available at: [Link]

-